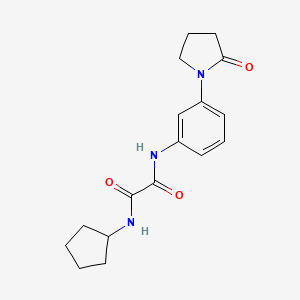

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a bifunctional oxalamide derivative featuring a cyclopentyl group and a substituted phenyl ring. The oxalamide core (-NHC(O)C(O)NH-) serves as a rigid linker, while the cyclopentyl moiety introduces conformational constraints. The phenyl ring is functionalized with a 2-oxopyrrolidin-1-yl group, which may enhance hydrogen-bonding capacity and solubility due to its polar lactam structure.

Properties

IUPAC Name |

N-cyclopentyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-15-9-4-10-20(15)14-8-3-7-13(11-14)19-17(23)16(22)18-12-5-1-2-6-12/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHBYMUKRSXDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:

Formation of the Pyrrolidinone Intermediate: The initial step involves the preparation of the 2-oxopyrrolidin-1-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Coupling with Phenyl Ring: The next step involves the coupling of the pyrrolidinone intermediate with a phenyl ring. This is usually done using a palladium-catalyzed cross-coupling reaction.

Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction.

Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through the reaction of the intermediate with oxalyl chloride under basic conditions.

Industrial Production Methods

Industrial production of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the oxalamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide)

Structural Differences :

- Core Functional Group : Phthalimides () contain a cyclic imide structure, whereas the target compound features an oxalamide backbone.

- Substituents: The phthalimide derivative in has a chloro substituent, while the target compound includes a cyclopentyl group and a pyrrolidinone-substituted phenyl ring.

Functional Implications :

- Polymer Applications: Phthalimides are widely used as monomers for high-performance polyimides due to their thermal stability (>300°C) . The oxalamide group in the target compound may offer improved solubility in polar solvents, facilitating processing.

Oxalamide-Based Compounds

Example : N,N'-Diphenyloxalamide

- Structural Comparison: Lacks the cyclopentyl and pyrrolidinone groups.

- Hydrogen Bonding: The target compound’s pyrrolidinone moiety provides additional hydrogen-bonding sites (C=O and NH groups), which could improve crystal packing efficiency or binding affinity in biological targets .

Cyclopentane-Containing Analogs

Example : Cyclopentane-carboxamide derivatives

- Ring Puckering : Cyclopentyl groups exhibit envelope or half-chair conformations (puckering amplitude ~0.5 Å), influencing spatial arrangement and steric interactions . This contrasts with cyclohexane derivatives (chair conformations), which are bulkier but more rigid.

- Bioactivity : Cyclopentyl groups are common in protease inhibitors (e.g., HIV therapeutics) due to their balance of lipophilicity and conformational flexibility. The target compound’s oxalamide linker may further modulate pharmacokinetics.

Data Table: Key Properties of Target Compound vs. Analogs

Research Findings and Limitations

- Hydrogen Bonding Patterns: The target compound’s pyrrolidinone group enables diverse hydrogen-bonding motifs (e.g., R₂²(8) rings), which could stabilize crystal lattices or protein-ligand interactions .

- Conformational Analysis : Cyclopentyl puckering (amplitude ~0.4–0.6 Å) may enhance binding specificity compared to larger rings .

- Synthesis Challenges : Unlike phthalimides (synthesized via cyclization of anhydrides), oxalamides require coupling reactions, which may limit yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.